(3R)-3-Cyclopentylpiperidin-2-one
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Overview
Description
(3R)-3-Cyclopentylpiperidin-2-one is a chiral compound with a piperidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Cyclopentylpiperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopentanone and piperidine derivatives, which undergo cyclization in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired enantiomer in its pure form.
Chemical Reactions Analysis
Types of Reactions: (3R)-3-Cyclopentylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the piperidinone ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentylcarboxylic acid, while reduction may produce cyclopentylpiperidine.
Scientific Research Applications
(3R)-3-Cyclopentylpiperidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding due to its chiral nature.
Industry: It can be used in the production of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (3R)-3-Cyclopentylpiperidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways, influencing biological processes.
Comparison with Similar Compounds
(3S)-3-Cyclopentylpiperidin-2-one: The enantiomer of (3R)-3-Cyclopentylpiperidin-2-one, which may have different biological activities.
Cyclopentylpiperidine: A reduced form of the compound with different chemical properties.
Cyclopentylcarboxylic acid: An oxidized form with distinct reactivity.
Uniqueness: this compound is unique due to its specific chiral configuration, which can result in different interactions with biological targets compared to its enantiomer or other related compounds. This uniqueness makes it valuable in the development of selective pharmaceuticals and specialized materials.
Properties
CAS No. |
660407-18-1 |
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Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(3R)-3-cyclopentylpiperidin-2-one |
InChI |
InChI=1S/C10H17NO/c12-10-9(6-3-7-11-10)8-4-1-2-5-8/h8-9H,1-7H2,(H,11,12)/t9-/m1/s1 |
InChI Key |
DPUSSHZYAUIWGW-SECBINFHSA-N |
Isomeric SMILES |
C1CCC(C1)[C@H]2CCCNC2=O |
Canonical SMILES |
C1CCC(C1)C2CCCNC2=O |
Origin of Product |
United States |
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